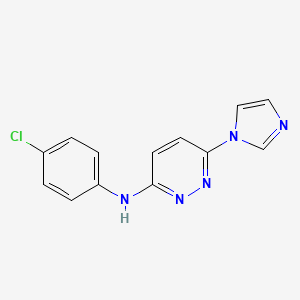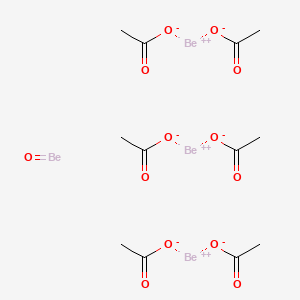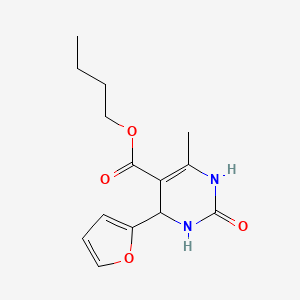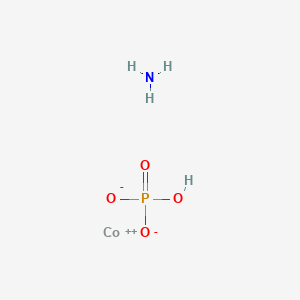
Azane;cobalt(2+);hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane; cobalt(2+); hydrogen phosphate is a compound that combines azane (a term for ammonia and its derivatives), cobalt in its +2 oxidation state, and hydrogen phosphate
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Cobalt phosphate can be synthesized by reacting cobalt nitrate with diammonium hydrogen phosphate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of cobalt phosphate precipitate.
Industrial Production: Industrially, cobalt phosphate is produced by similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The raw materials used include cobalt salts and phosphate sources, which are mixed under controlled pH and temperature conditions to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Cobalt(2+) in the compound can undergo oxidation to cobalt(3+), especially in the presence of strong oxidizing agents.
Reduction: The cobalt(2+) ion can be reduced back to cobalt metal or cobalt(1+) under appropriate conditions.
Substitution: The hydrogen phosphate group can participate in substitution reactions, where it is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or other phosphate derivatives.
Major Products:
Oxidation: Cobalt(3+) phosphate or cobalt oxide.
Reduction: Cobalt metal or cobalt(1+) complexes.
Substitution: Various substituted phosphate compounds.
科学的研究の応用
Azane; cobalt(2+); hydrogen phosphate has several applications in scientific research:
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The compound exerts its effects primarily through its cobalt(2+) ion, which can participate in redox reactions and coordinate with various ligands. In catalysis, the cobalt ion facilitates electron transfer processes, enhancing the efficiency of reactions like OER and HER. The hydrogen phosphate group can also play a role in stabilizing the compound and participating in proton transfer reactions.
類似化合物との比較
Cobalt(2+) phosphate: Similar in composition but lacks the azane component.
Ammonium cobalt phosphate: Contains ammonium instead of azane.
Cobalt(2+) hydrogen phosphate: Similar but may have different hydration states or structural forms.
Uniqueness: Azane; cobalt(2+); hydrogen phosphate is unique due to the presence of azane, which can influence the compound’s reactivity and stability. This combination of components allows for a broader range of applications and potential modifications compared to similar compounds.
特性
分子式 |
CoH4NO4P |
|---|---|
分子量 |
171.943 g/mol |
IUPAC名 |
azane;cobalt(2+);hydrogen phosphate |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
InChIキー |
FCXHHGTWMFGYPP-UHFFFAOYSA-L |
正規SMILES |
N.OP(=O)([O-])[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(3-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B13823164.png)
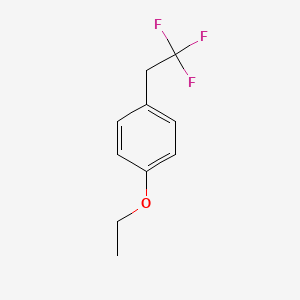
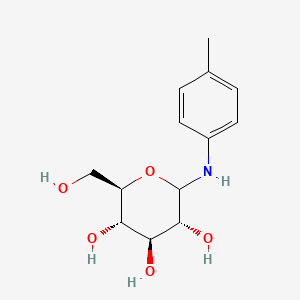
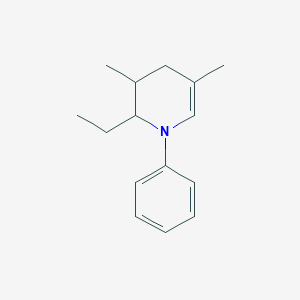
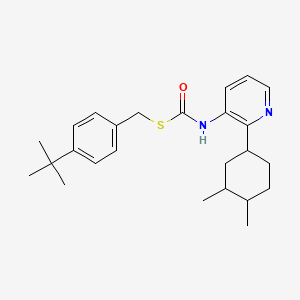
![[2-(Diphenylmethoxy)ethyl]trimethylammonium bromide](/img/structure/B13823214.png)
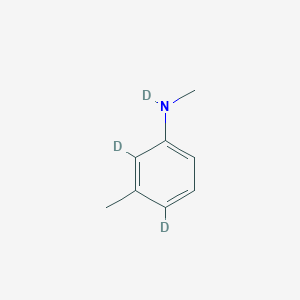
![Ethyl 2-{[(4-fluoroanilino)carbonyl]amino}-2',4-bithiophene-3-carboxylate](/img/structure/B13823225.png)
